![molecular formula C18H13FN2O2S B2965653 3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine CAS No. 872695-36-8](/img/structure/B2965653.png)

3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

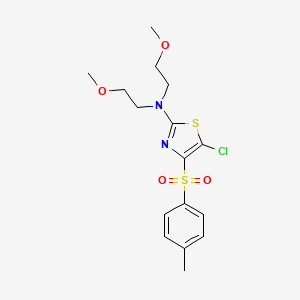

The compound “3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine” is a complex organic molecule. It contains a benzodioxol group, a fluorophenyl group, a methylsulfanyl group, and a pyridazine ring. Each of these groups contributes to the overall properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzodioxol group, a fluorophenyl group, a methylsulfanyl group, and a pyridazine ring would all contribute to its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule reactive. Similarly, the sulfur atom in the methylsulfanyl group might also contribute to the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzodioxol group could contribute to its aromaticity, while the fluorophenyl group could influence its polarity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Pyridazine Derivatives: A study by Asahina et al. (2008) on the synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives revealed that certain compounds exhibited significantly potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom was found to reduce intravenous single-dose acute toxicity and convulsion inductive ability, and eliminate phototoxicity (Asahina et al., 2008).

- Heterocyclic Compounds: Sallam et al. (2021) focused on the synthesis of pyridazine analogs, demonstrating their pharmaceutical significance. The study detailed the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and analyzed its structure through spectroscopic techniques and X-ray diffraction. This research highlights the importance of heterocyclic compounds like pyridazine in medicinal chemistry (Sallam et al., 2021).

Antimicrobial and Anticancer Activities

- Antimicrobial and Antitumor Agents: A study by Hafez et al. (2017) on thiophene and thieno[3,2-d] pyrimidine derivatives found that some compounds showed higher activity against various cancer cell lines and exhibited high antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential antimicrobial and anticancer applications for pyridazine derivatives and similar compounds (Hafez et al., 2017).

Material Science Applications

- Corrosion Inhibition: Research by Chetouani et al. (2003) on the inhibition of iron corrosion by pyridazine compounds in hydrochloric acid solution found that certain derivatives act as cathodic inhibitors, suggesting potential applications in corrosion protection and material science (Chetouani et al., 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c19-14-4-2-1-3-13(14)10-24-18-8-6-15(20-21-18)12-5-7-16-17(9-12)23-11-22-16/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVLCEPDNWZQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)

![2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide](/img/no-structure.png)

![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)

![N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2965578.png)

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2965579.png)

![Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B2965581.png)

![ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2965583.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2965585.png)

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2965586.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2965592.png)